molecular formula C62H84N14O17S2 B1602719 Urotensin II-alpha CAS No. 9047-55-6

Urotensin II-alpha

Katalognummer B1602719
CAS-Nummer: 9047-55-6
Molekulargewicht: 1361.5 g/mol
InChI-Schlüssel: YNQKMDDGZLLKHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Urotensin II-alpha, also known as Urotensin II (UII), is a polypeptide ligand with neurohormone-like activity . It was originally isolated from the urophysis of the fish goby . UII is a potent vasoconstrictor in mammals , and it’s also involved in other physiological and pathological activities, including neurosecretory effects, insulin resistance, atherosclerosis, kidney disease, and carcinogenic effects .


Synthesis Analysis

UII is a cyclic neuropeptide that has been originally isolated from the urophysis of the fish goby . Several structural forms of UII, showing a disulfide bridge between cysteines, have been reported in different species . UII is derived from larger prepropeptide precursors . In humans, two UII propeptides have been identified, believed to be alternate splice variants derived from a common gene .


Molecular Structure Analysis

The molecular structure of UII includes a cyclic hexapeptide sequence . The cyclic sequence of UII is the biologically active fragment, and it has been suggested that the conformation of the disulfide loop might modulate the activity of the molecule .


Chemical Reactions Analysis

The Urotensin II-mediated UTR signaling pathway comprises 129 proteins undergoing six different molecular reactions stimulated by Urotensin II .

Wissenschaftliche Forschungsanwendungen

Cardiovascular and Renal Systems Regulation

Urotensin II-alpha plays a significant role as a regulator in cardiovascular and renal systems. Studies have shown its potential involvement in diseases affecting these organs. For instance, increased plasma concentrations of urotensin II-like immunoreactivity have been observed in patients with renal dysfunction and those on hemodialysis compared to healthy individuals (Totsune et al., 2001). Additionally, urotensin II's potent vasoconstrictive properties have been noted, and it may have an essential role in cardiac dysfunction and remodeling characteristic of congestive heart failure (Douglas et al., 2002).

Central Nervous System Effects

Urotensin II-alpha acts centrally to stimulate sympathoadrenal and pituitary-adrenal pathways, resulting in increased adrenocorticotropic hormone and epinephrine release and potent chronotropic and inotropic actions. This suggests that urotensin II is a novel stimulator of central pathways that mediate responses to alerting stimuli or stress (Watson et al., 2003).

Role in Metabolic Syndrome

Urotensin II is associated with components of the metabolic syndrome, including hypertension, insulin resistance, hyperglycemia, and inflammation. Its plasma level correlates with body weight and is raised in conditions like diabetes and renal failure (Ong et al., 2008).

Tumor Growth and Development

Urotensin II has been implicated in tumor growth and development. It is expressed in various tumor tissues, and its stimulation may lead to increased cell proliferation, suggesting its role as an autocrine/paracrine growth stimulating factor in tumors (Takahashi et al., 2003). Moreover, recent findings suggest its involvement in different epithelial cancers and could be considered as a prognostic factor in human cancers (Federico et al., 2017).

Potential Therapeutic Target in Cardiovascular Disease

Urotensin II-alpha's identification in the heart, lungs, blood vessels, and brain has made it a potential target for pharmacotherapy in various cardiovascular diseases. Its blockade through antagonists offers promising therapeutic applications for conditions like heart failure and pulmonary hypertension (Desai et al., 2008).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling UII . Personal protective equipment and chemical impermeable gloves should be used .

Zukünftige Richtungen

UII turns out to be an important therapeutic target for the treatment options and management of associated diseases . The main downstream signaling pathways mediated through this UII/UTR system are RhoA/ROCK, MAPKs, and PI3K/AKT . The availability of comprehensive UII signaling in the public resource will help understand the regulation and function of this pathway in normal and pathological conditions . The first synthesized bicyclic 14-residue long UII analogue shows an excellent retention of in vitro activity , revealing its potential for cyclic peptide-based drug design .

Eigenschaften

IUPAC Name

2-[[10-(4-aminobutyl)-19-[[2-[2-[[2-[[2-(2-aminopropanoylamino)acetyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H84N14O17S2/c1-31(2)50(62(92)93)76-60(90)47-30-95-94-29-46(73-58(88)45(26-49(80)81)69-53(83)33(4)67-61(91)51(34(5)77)75-48(79)28-66-52(82)32(3)64)59(89)71-42(23-35-13-7-6-8-14-35)55(85)72-44(25-37-27-65-40-16-10-9-15-39(37)40)57(87)68-41(17-11-12-22-63)54(84)70-43(56(86)74-47)24-36-18-20-38(78)21-19-36/h6-10,13-16,18-21,27,31-34,41-47,50-51,65,77-78H,11-12,17,22-26,28-30,63-64H2,1-5H3,(H,66,82)(H,67,91)(H,68,87)(H,69,83)(H,70,84)(H,71,89)(H,72,85)(H,73,88)(H,74,86)(H,75,79)(H,76,90)(H,80,81)(H,92,93)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQKMDDGZLLKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H84N14O17S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urotensin II-alpha

CAS RN

9047-55-6
Record name Urotensin II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009047556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Urotensin II-alpha
Reactant of Route 2
Urotensin II-alpha
Reactant of Route 3
Urotensin II-alpha
Reactant of Route 4
Urotensin II-alpha
Reactant of Route 5
Urotensin II-alpha
Reactant of Route 6
Urotensin II-alpha

Citations

For This Compound
24
Citations
S Ohsako, I Ishida, T Ichikawa… - Journal of …, 1986 - Soc Neuroscience
The primary structures of the precursors of urotensin II (UII)-alpha and -gamma, neuropeptide hormones of the caudal neurosecretory system of the carp, Cyprinus carpio, have been …
Number of citations: 64 www.jneurosci.org
J Leprince, D Chatenet, C Dubessy, A Fournier… - Peptides, 2008 - Elsevier
Urotensin II (U-II) and urotensin II-related peptide (URP) are the endogenous ligands for the orphan G-protein-coupled receptor GPR14 now renamed UT. At the periphery, U-II and/or …
Number of citations: 61 www.sciencedirect.com
M Iglewski, SR Grant - Vascular health and risk management, 2010 - Taylor & Francis
The urotensin II receptor, bound by the ligand urotensin II, generates second messengers, ie, inositol triphosphate and diacylglycerol, which stimulate the subsequent release of calcium …
Number of citations: 25 www.tandfonline.com
C Parmentier, E Hameury, I Lihrmann, J Taxi… - Peptides, 2008 - Elsevier
The neural neurosecretory system of fishes produces two biologically active neuropeptides, ie the corticotropin-releasing hormone paralog urotensin I (UI) and the somatostatin-related …
Number of citations: 33 www.sciencedirect.com
FD Russell - Pharmacology & therapeutics, 2004 - Elsevier
Urotensin-II (UII) is a highly potent endogenous peptide within the cardiovascular system. Through stimulation of Gαq-coupled UT receptors, UII mediates contraction of vascular smooth …
Number of citations: 77 www.sciencedirect.com
N Desai, J Sajjad, WH Frishman - Cardiology in review, 2008 - journals.lww.com
Urotensin II was first identified over 30 years ago as a potent vasoconstrictor, and the identification of its receptor in the heart, lungs, blood vessels, and brain have made it a potential …
Number of citations: 29 journals.lww.com
L Cui, C Lv, J Zhang, J Li, Y Wang - Peptides, 2021 - Elsevier
Urotensin II receptor (UTS2R) is suggested to mediate the actions of urotensin II (UTS2) and UTS2-related peptide (URP, also called UTS2B) in mammals. However, the information …
Number of citations: 7 www.sciencedirect.com
FB Quan, M Bougerol, F Rigour, NB Kenigfest… - General and …, 2012 - Elsevier
It has been recently established that the urotensin II (UII) family consists of four distinct paralogs in bony vertebrates, namely UII, and the three UII-related peptides (URPs) called URP, …
Number of citations: 16 www.sciencedirect.com
RS Ames, HM Sarau, JK Chambers, RN Willette… - Nature, 1999 - nature.com
Urotensin-II (U-II) is a vasoactive ‘somatostatin-like’ cyclic peptide which was originally isolated from fish spinal cords 1 , 2 , and which has recently been cloned from man 3 . Here we …
Number of citations: 218 www.nature.com
M Tölle, M van der Giet - Peptides, 2008 - Elsevier
Urotensin II (U-II) is a vasoactive peptide with many potent effects in the cardiorenovascular system. U-II activates a G-protein-coupled receptor termed UT. UT and U-II are highly …
Number of citations: 49 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.